REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.I[CH:13]([CH3:15])[CH3:14]>C(=O)([O-])[O-].[Ag+2].CCCCCCC>[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH:13]([CH3:15])[CH3:14])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.175 g
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (40-63 μm), elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of heptane and ethyl acetate (90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)OC(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |